

Fluorescein-dUTP: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fluorescein-dUTP*

Cat. No.: *B14796790*

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Introduction

Fluorescein-dUTP (Fluorescein-12-deoxyuridine-5'-triphosphate) is a fluorescently labeled nucleotide analog of deoxyuridine triphosphate (dUTP). It serves as a critical tool in molecular biology for the non-radioactive labeling of DNA. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in various research contexts.

Fluorescein-dUTP can be enzymatically incorporated into DNA as a substitute for its natural counterpart, thymidine triphosphate (dTTP).[1][2] This incorporation is facilitated by a variety of DNA polymerases, making it a versatile reagent for numerous applications. The fluorescein moiety, a widely used green fluorescent dye, is attached to the C5 position of the uridine base via a spacer arm, which minimizes steric hindrance and ensures efficient enzymatic recognition and incorporation.[3] The resulting fluorescently labeled DNA probes are invaluable for a range of detection methods, including fluorescence in situ hybridization (FISH), DNA microarrays, and blotting techniques.[4]

Core Properties of Fluorescein-dUTP

A summary of the key quantitative data for **Fluorescein-dUTP** is presented below. These properties are essential for designing experiments and configuring instrumentation for

fluorescence detection.

Property	Value	Reference(s)
Molecular Formula	C39H41N4O21P3 (free acid)	[5]
Molecular Weight	~991 - 1060.6 g/mol (salt form varies)	[4][6]
Excitation Maximum (λ_{ex})	~494-495 nm	[4][5]
Emission Maximum (λ_{em})	~520-521 nm	[4][5]
Appearance	Clear, yellow to orange solution or solid	[4][7]
Solubility	Soluble in water and aqueous buffers (e.g., TE buffer)	[4]
Storage Conditions	Store at -20°C or below, protected from light	[6][8]

Key Applications and Experimental Protocols

Fluorescein-dUTP is a substrate for several DNA polymerases, including Taq DNA Polymerase, DNA Polymerase I (and its Klenow fragment), Terminal Transferase, and Reverse Transcriptase.[7][9] This broad compatibility allows for its use in a variety of DNA labeling techniques.

Random Primed DNA Labeling

This method is used to generate highly and uniformly labeled DNA probes from a DNA template.

Methodology

- DNA Denaturation:
 - In a microcentrifuge tube, combine 10 ng to 3 μ g of linearized DNA template with nuclease-free water to a final volume of 15 μ L.[9]

- Denature the DNA by heating at 95°C for 10 minutes in a boiling water bath.[9]
- Immediately chill the tube on ice to prevent re-annealing.[9]
- Labeling Reaction Setup:
 - On ice, add the following components to the denatured DNA:
 - 2 μL of 10x Hexanucleotide Mix[9]
 - 2 μL of 10x dNTP/**Fluorescein-dUTP** mix (e.g., 1 mM dATP, 1 mM dGTP, 1 mM dCTP, 0.65 mM dTTP, 0.35 mM Fluorescein-12-dUTP)[9]
 - 1 μL of Klenow Fragment (2 U/μL)[9]
 - Mix gently and centrifuge briefly.
- Incubation:
 - Incubate the reaction at 37°C for at least 60 minutes. Longer incubation times (up to 20 hours) can increase the yield of labeled DNA.[9]
- Reaction Termination:
 - Stop the reaction by adding 2 μL of 0.2 M EDTA (pH 8.0).[9]
- Probe Purification (Optional):
 - The labeled probe can be purified from unincorporated nucleotides using methods such as ethanol precipitation or spin column chromatography.

PCR Labeling

Incorporation of **Fluorescein-dUTP** during the Polymerase Chain Reaction (PCR) allows for the generation of fluorescently labeled DNA fragments of a specific size.

Methodology

- Reaction Mix Preparation:

- Prepare a PCR reaction mix on ice. For a typical 20 μ L reaction for a 500 bp fragment, the following components can be used:
 - 10x High Fidelity Polymerase Buffer
 - dNTP mix with **Fluorescein-dUTP** (e.g., final concentrations of 100 μ M dATP/dGTP/dCTP, 50 μ M dTTP, and 50 μ M Fluorescein-12-dUTP)[2]
 - Forward and Reverse Primers
 - DNA Template
 - High Fidelity DNA Polymerase Blend (Taq and a proofreading enzyme)[2]
 - Nuclease-free water to the final volume.
- Note: The optimal ratio of Fluorescein-12-dUTP to dTTP may require optimization, with a 30-50% substitution often providing a good balance between labeling efficiency and reaction yield.[8]
- PCR Cycling:
 - Perform PCR using standard cycling conditions (denaturation, annealing, and extension temperatures and times) appropriate for the primers and template.
- Analysis of Labeled Product:
 - Analyze the PCR product by running a portion on an agarose gel.[10]
 - Visualize the fluorescently labeled DNA using a UV transilluminator or a laser-based gel scanner with the appropriate filters for fluorescein.[10]
 - The gel can be subsequently stained with a nucleic acid stain to visualize all DNA fragments.[10]

TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis.[11] Terminal deoxynucleotidyl transferase (TdT) is used to incorporate **Fluorescein-dUTP** at the 3'-hydroxyl ends of fragmented DNA.[11]

Methodology

- Sample Preparation:
 - Fix cells or tissue sections with a suitable fixative (e.g., paraformaldehyde) to preserve cellular morphology.[1]
 - Permeabilize the samples with an agent like Triton X-100 to allow entry of the labeling reagents.[1]
- TUNEL Reaction:
 - Prepare a TUNEL reaction mixture containing TdT enzyme and **Fluorescein-dUTP**.
 - Incubate the prepared samples with the TUNEL reaction mixture, typically for 60 minutes at 37°C in a humidified chamber.[1]
- Washing:
 - Wash the samples to remove unincorporated **Fluorescein-dUTP**. [1]
- Counterstaining and Visualization:
 - Counterstain the nuclei with a DNA stain such as DAPI or Hoechst to visualize all cells.
 - Analyze the samples by fluorescence microscopy. Apoptotic cells will exhibit green fluorescence from the incorporated **Fluorescein-dUTP**.

Fluorescence In Situ Hybridization (FISH)

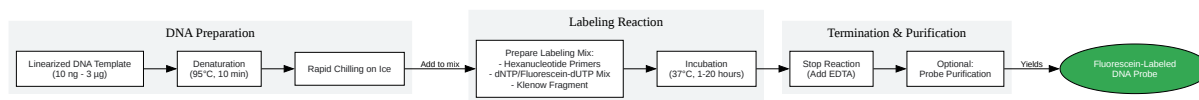
FISH is a powerful technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. Probes labeled with **Fluorescein-dUTP** can be used for this purpose.

Methodology

- Sample Preparation:
 - Prepare chromosome spreads or tissue sections on slides.
 - Treat the slides to remove RNA (RNase treatment) and proteins (pepsin treatment) that might interfere with hybridization.[12]
 - Dehydrate the samples through an ethanol series.[12]
- Denaturation and Hybridization:
 - Denature the DNA in the sample and the **Fluorescein-dUTP** labeled probe by heating.[13]
 - Apply the denatured probe to the sample on the slide and incubate overnight at 37°C in a humidified chamber to allow for hybridization.[12]
- Post-Hybridization Washes:
 - Wash the slides under stringent conditions to remove non-specifically bound probe.[13]
- Counterstaining and Visualization:
 - Counterstain the nuclei with DAPI.
 - Mount the slides and visualize using a fluorescence microscope with appropriate filters for fluorescein and DAPI. The location of the target sequence will be indicated by a green fluorescent signal.

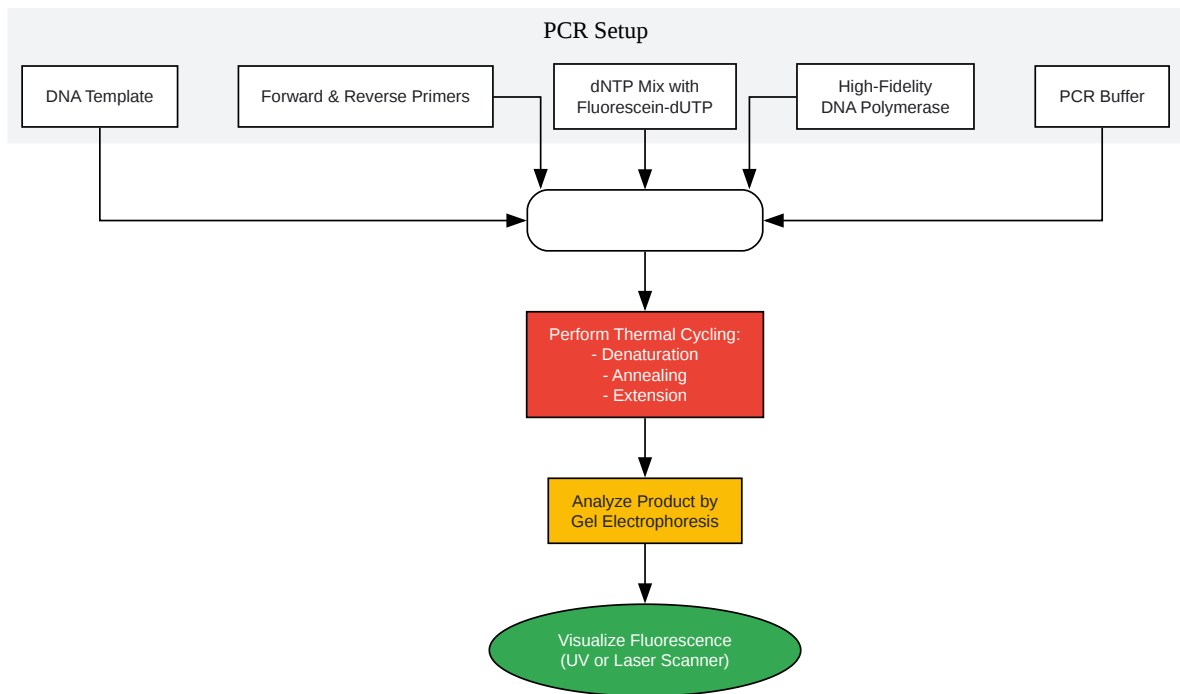
Visualizing Workflows and Pathways

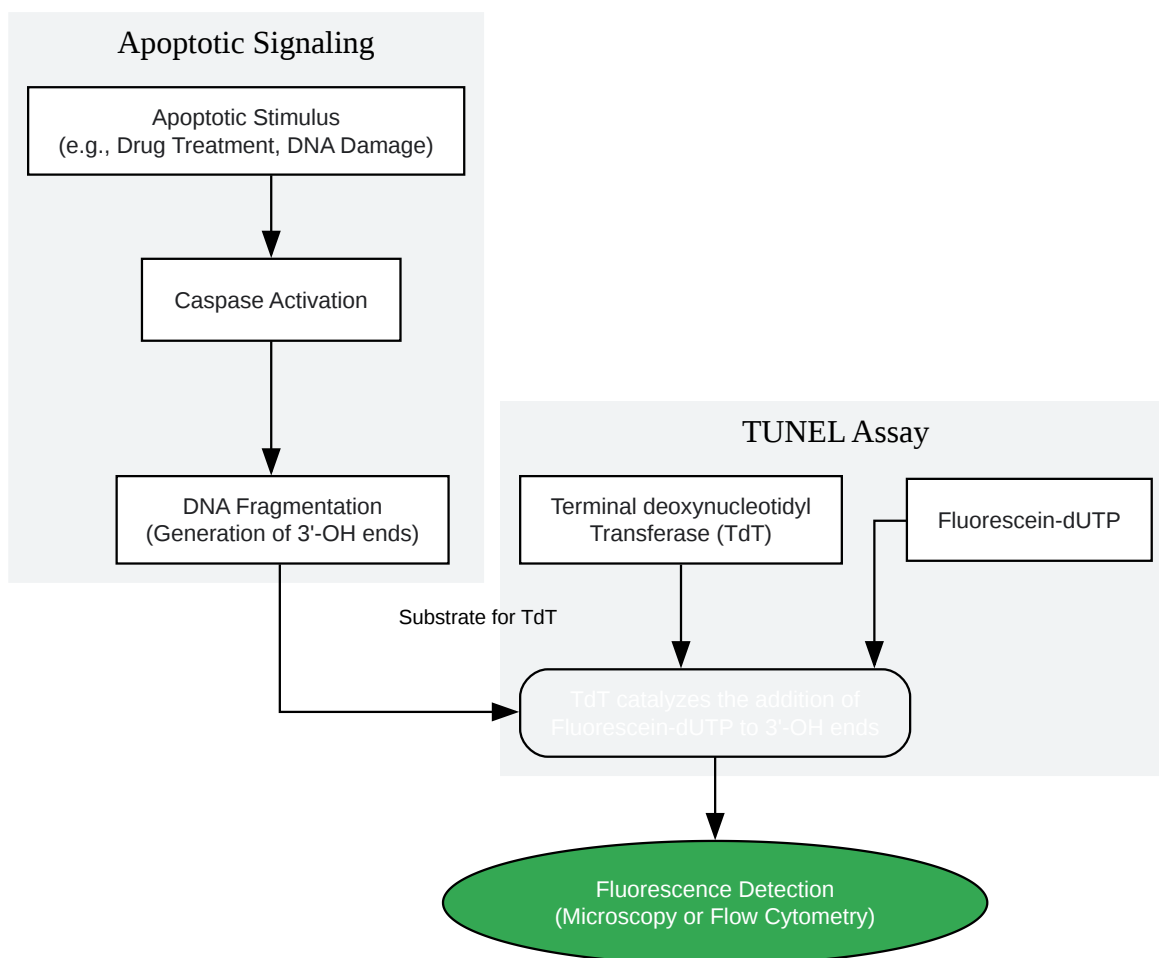
To better understand the experimental processes and the underlying biological pathway for the TUNEL assay, the following diagrams are provided.



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Random Primed DNA Labeling Workflow.





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